molecular formula C13H16N4S B11185724 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11185724
M. Wt: 260.36 g/mol
InChI Key: FSWUQLZZSDWMOI-UHFFFAOYSA-N
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Description

5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the phenylpiperidine moiety suggests that it may exhibit biological activities similar to other piperidine derivatives, which are known for their wide range of therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpiperidine moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with hydrazine hydrate under acidic conditions to form the thiadiazole ring. The phenylpiperidine moiety can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in the body. The phenylpiperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole ring may also contribute to the compound’s biological effects by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

What sets 5-(4-Phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine apart is the combination of the phenylpiperidine and thiadiazole moieties, which may confer unique pharmacological properties. This dual functionality allows the compound to interact with multiple biological targets, potentially leading to a broader spectrum of activity .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

5-(4-phenylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H16N4S/c14-12-15-16-13(18-12)17-8-6-11(7-9-17)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,15)

InChI Key

FSWUQLZZSDWMOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=NN=C(S3)N

Origin of Product

United States

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